molecular formula C18H18N4O3S2 B2903990 4-{[3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl]sulfonyl}-2,1,3-benzothiadiazole CAS No. 2109232-61-1

4-{[3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl]sulfonyl}-2,1,3-benzothiadiazole

Cat. No.: B2903990
CAS No.: 2109232-61-1
M. Wt: 402.49
InChI Key: JVGAUCFJVXPMFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl]sulfonyl}-2,1,3-benzothiadiazole is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a benzothiadiazole core, which is known for its electron-accepting properties, and a pyridin-4-yloxy group, which can participate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl]sulfonyl}-2,1,3-benzothiadiazole typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:

    Formation of the Benzothiadiazole Core: The benzothiadiazole core can be synthesized through the cyclization of o-phenylenediamine with sulfur-containing reagents under acidic conditions.

    Introduction of the Pyridin-4-yloxy Group: The pyridin-4-yloxy group can be introduced via nucleophilic substitution reactions, where a suitable pyridine derivative reacts with an appropriate leaving group on the benzothiadiazole core.

    Formation of the Azabicyclo[3.2.1]octane Ring: This step involves the cyclization of a suitable precursor to form the azabicyclo[3.2.1]octane ring system, which can be achieved through intramolecular cyclization reactions under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

4-{[3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl]sulfonyl}-2,1,3-benzothiadiazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the benzothiadiazole core or the pyridin-4-yloxy group are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenated reagents, nucleophiles, electrophiles, and appropriate solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiadiazole core or the pyridin-4-yloxy group.

Scientific Research Applications

4-{[3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl]sulfonyl}-2,1,3-benzothiadiazole has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: In biological research, the compound can be used as a probe to study various biological processes and interactions. Its ability to interact with biological molecules makes it a valuable tool in biochemical assays.

    Medicine: The compound has potential applications in medicinal chemistry, where it can be used as a lead compound for the development of new drugs. Its unique structural features may allow for the targeting of specific biological pathways.

    Industry: In industrial applications, the compound can be used in the development of new materials with specific properties, such as conductivity, fluorescence, or catalytic activity.

Mechanism of Action

The mechanism of action of 4-{[3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl]sulfonyl}-2,1,3-benzothiadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to proteins, enzymes, or receptors, leading to changes in their activity or function. The exact mechanism depends on the specific application and target. For example, in medicinal chemistry, the compound may inhibit or activate specific enzymes, leading to therapeutic effects.

Comparison with Similar Compounds

4-{[3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl]sulfonyl}-2,1,3-benzothiadiazole can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:

    3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride: This compound shares the azabicyclo[3.2.1]octane ring system but lacks the benzothiadiazole core and sulfonyl group.

    1-[3-(3-phenylprop-2-ynyl)-3,8-diazabicyclo[3.2.1]oct-8-yl]propan-1-one: This compound has a similar azabicyclo[3.2.1]octane ring system but differs in the functional groups attached to it.

    4-(3,8-diazabicyclo[3.2.1]octan-3-yl)pyrido[4,3-d]pyrimidines: These compounds share the azabicyclo[3.2.1]octane ring system but have different core structures and functional groups.

The uniqueness of this compound lies in its combination of the benzothiadiazole core, pyridin-4-yloxy group, azabicyclo[3.2.1]octane ring system, and sulfonyl group, which together confer unique chemical and biological properties.

Properties

IUPAC Name

4-[(3-pyridin-4-yloxy-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl]-2,1,3-benzothiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3S2/c23-27(24,17-3-1-2-16-18(17)21-26-20-16)22-12-4-5-13(22)11-15(10-12)25-14-6-8-19-9-7-14/h1-3,6-9,12-13,15H,4-5,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVGAUCFJVXPMFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2S(=O)(=O)C3=CC=CC4=NSN=C43)OC5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.